

Application Notes: Utilizing Desthiobiotin-Iodoacetamide for Advanced Cysteine PTM Analysis

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Compound of Interest

Compound Name: Desthiobiotin-Iodoacetamide

Cat. No.: B12396009

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Introduction

Cysteine, a unique thiol-containing amino acid, plays a pivotal role in a vast array of biological processes. Its reactive sulfhydryl group is susceptible to a variety of post-translational modifications (PTMs), including oxidation, nitrosylation, and covalent labeling by endogenous metabolites or exogenous compounds.[1][2][3] These modifications are critical for regulating protein function, signaling pathways, and maintaining cellular redox homeostasis.[2][4][5][6] Consequently, the "cysteinome" has emerged as a significant focus for drug development and the discovery of novel therapeutic targets.[1][2][7]

Desthiobiotin-Iodoacetamide (DBIA) is a powerful chemoproteomic probe designed for the specific study of cysteine modifications. This reagent combines a highly reactive iodoacetamide group, which forms a stable thioether bond with reduced cysteine residues, and a desthiobiotin tag for affinity purification.[8]

Principle of Action

The utility of DBIA lies in its two key functional components:

- **Iodoacetamide Group:** This electrophilic moiety specifically and irreversibly reacts with the nucleophilic thiol group of reduced cysteine residues at a pH range of 7.5-8.5.

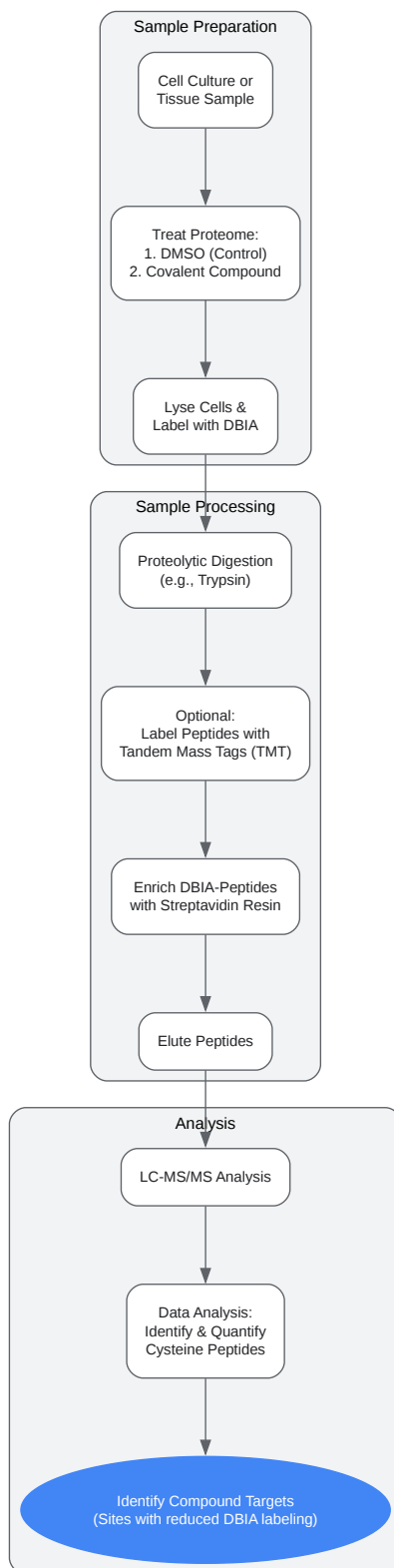
- **Desthiobiotin Tag:** This modified biotin analog binds strongly to streptavidin ($K_d \approx 10^{-11}$ M), enabling the efficient enrichment of labeled proteins or peptides from complex biological mixtures. A key advantage of desthiobiotin over standard biotin is that its binding to streptavidin is reversible under mild conditions, such as competitive elution with biotin at a neutral pH.^[9] This avoids the harsh, denaturing conditions required to elute biotinylated molecules, preserving sample integrity for downstream analysis by mass spectrometry.

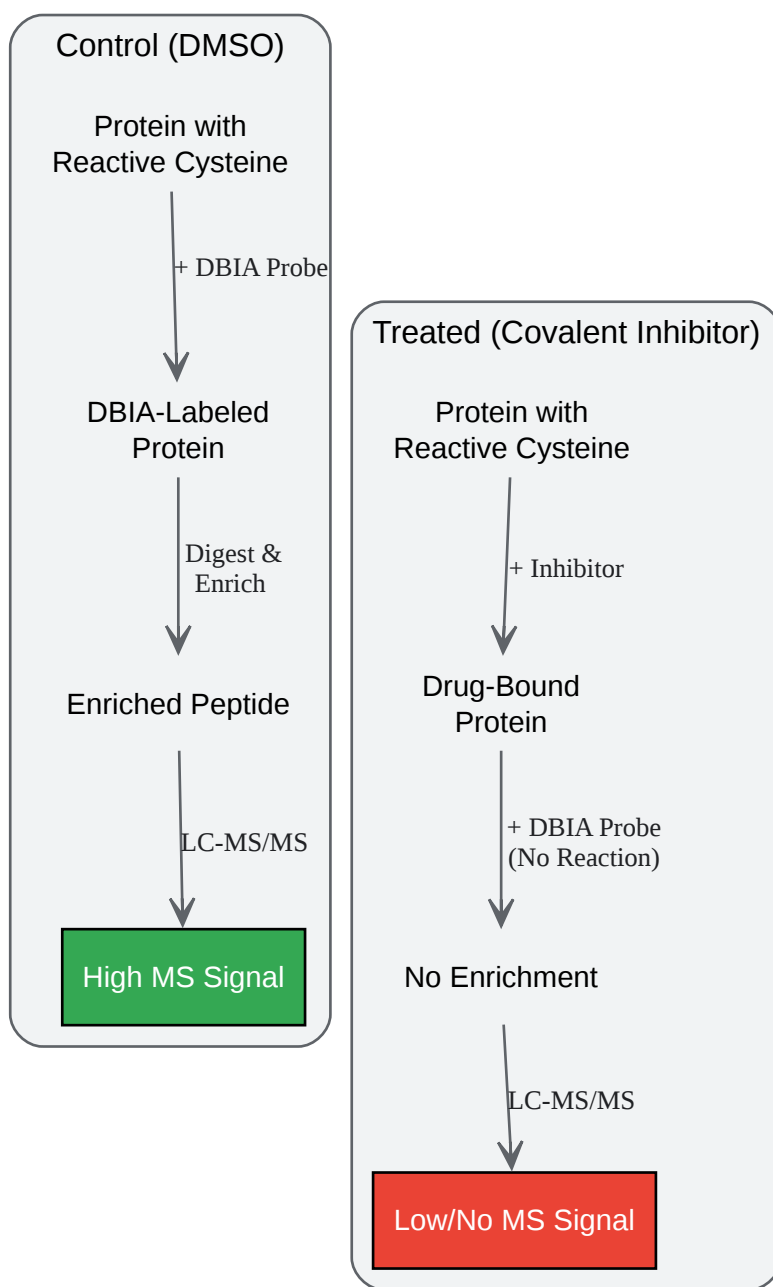
This reagent is central to activity-based protein profiling (ABPP), a powerful strategy to map reactive and ligandable cysteines across the proteome.^[7]^[10] In a typical competitive ABPP experiment, a biological sample is first treated with a covalent inhibitor or compound of interest. DBIA is then added to label any cysteine residues that were not engaged by the compound. By quantifying the relative abundance of DBIA-labeled peptides between the treated and control samples, researchers can identify the specific cysteine targets of the compound.^[1]^[10]

Experimental Workflow: Cysteine Reactivity Profiling using DBIA

The following diagram outlines a standard workflow for a competitive chemical proteomics experiment to identify the cysteine targets of a small molecule inhibitor.

General Workflow for Competitive Cysteine Profiling





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